molecular formula C23H20O3 B5721585 {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone

{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone

Cat. No. B5721585
M. Wt: 344.4 g/mol
InChI Key: AYZSJQCYSOSGQK-CMDGGOBGSA-N
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Description

{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPMC has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has been found to induce the generation of reactive oxygen species, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity in animal models. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its potential as a photosensitizer in photodynamic therapy.

Advantages and Limitations for Lab Experiments

One advantage of using {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

For research on {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone include further investigation of its mechanism of action, as well as its potential applications in various fields, such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, further studies could focus on optimizing the anticancer activity of this compound and investigating its potential use in combination with other chemotherapy drugs. In materials science, further studies could focus on using this compound as a building block for the synthesis of new organic semiconductors with improved electronic properties. In organic electronics, further studies could focus on optimizing the use of this compound as an electron-transporting material in organic light-emitting diodes.

Synthesis Methods

The synthesis of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone involves a multistep process that includes the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid, followed by the Wittig reaction with benzyltriphenylphosphonium chloride. The final step involves the reaction of the intermediate product with phenylmagnesium bromide to form this compound.

Scientific Research Applications

{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, this compound has been studied for its potential use as an electron-transporting material in organic light-emitting diodes.

properties

IUPAC Name

[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-21-15-12-18(16-22(21)26-2)9-8-17-10-13-20(14-11-17)23(24)19-6-4-3-5-7-19/h3-16H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZSJQCYSOSGQK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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